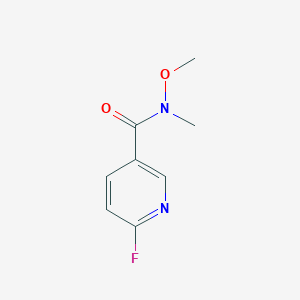

6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide

Description

Contextualization within Pyridine (B92270) Carboxamide Chemistry

The pyridine carboxamide scaffold is a foundational structural unit in a vast array of biologically active molecules and functional materials. researchgate.netresearchgate.net This framework consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, attached to a carboxamide group (-C(=O)NR₂). guidechem.com Pyridine and its derivatives are recognized for their roles as precursors and key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

The presence of the nitrogen atom in the pyridine ring imparts specific physicochemical properties, such as hydrogen bonding capabilities and the ability to act as a ligand for metal ions. researchgate.nettandfonline.com The carboxamide group is also a critical pharmacophore, capable of forming strong hydrogen bonds, which are essential for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The combination of these two groups in the pyridine carboxamide structure has led to its incorporation into a wide range of therapeutic agents, including those with antifungal, anticancer, and antiviral properties. researchgate.netnih.gov Derivatives of pyridine carboxamide are versatile building blocks in organic synthesis, allowing for the construction of complex molecular architectures. guidechem.com

Significance of Fluorinated Heterocyclic Scaffolds in Modern Chemical Biology

The strategic incorporation of fluorine atoms into heterocyclic molecules is a cornerstone of modern medicinal chemistry and drug discovery. tandfonline.comrsc.org Over 20% of all pharmaceutical drugs on the market contain fluorine, a testament to the profound impact of this element on a molecule's biological profile. tandfonline.comrsc.org Heterocyclic compounds are already prominent scaffolds for biologically active compounds; the addition of fluorine can further enhance their therapeutic potential. rsc.orgnih.gov

The introduction of a carbon-fluorine (C-F) bond, one of the strongest bonds in organic chemistry, can significantly alter a molecule's properties in several beneficial ways. tandfonline.com Firstly, it often increases metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby extending the drug's half-life. tandfonline.com Secondly, fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and target affinity. nih.govchim.it Furthermore, fluorine substitution can influence molecular conformation and enhance binding to target proteins through unique interactions, such as C-F···C=O interactions. rsc.orgchim.it The inclusion of fluorine can also increase a compound's lipophilicity, which may improve its ability to cross cell membranes. rsc.org These combined effects demonstrate the versatility and importance of fluorination in designing potent and effective therapeutic agents. tandfonline.com

| Property | Effect of Fluorination | Therapeutic Implication | Reference |

|---|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism. | Increased drug half-life and duration of action. | tandfonline.com |

| Binding Affinity | Can form unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | Enhanced potency and selectivity. | rsc.orgchim.it |

| Lipophilicity | Generally increases lipophilicity, affecting solubility and permeability. | Improved membrane permeability and bioavailability. | rsc.org |

| Acidity/Basicity (pKa) | Modulates the pKa of nearby functional groups due to fluorine's strong electron-withdrawing nature. | Optimized absorption, distribution, and target engagement. | nih.govchim.it |

Overview of N-Methoxy-N-methylamide Functionality in Organic Synthesis and Medicinal Chemistry

The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly valuable functional group in modern organic synthesis. semanticscholar.orgorientjchem.org First reported in 1981, its primary utility lies in its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to produce a stable tetrahedral intermediate. orientjchem.orgresearchgate.net This intermediate does not collapse to form a ketone until an acidic workup is performed.

This two-stage reactivity is a significant advantage over other carboxylic acid derivatives like esters or acid chlorides. researchgate.net When the latter compounds are treated with organometallic reagents, the initially formed ketone is often more reactive than the starting material, leading to a second addition and the formation of a tertiary alcohol as an undesired byproduct. orientjchem.orgresearchgate.net The Weinreb amide circumvents this problem, providing a reliable and high-yielding method for the synthesis of ketones. semanticscholar.org It can also be reduced by common hydride reagents to furnish aldehydes. semanticscholar.org Because of this predictable reactivity and stability towards a variety of reaction conditions, the Weinreb amide has become an indispensable tool for constructing key intermediates in the total synthesis of complex natural products and in the development of active pharmaceutical ingredients. semanticscholar.orgorganic-chemistry.org

| Carbonyl Derivative | Initial Product | Final Product (after workup) | Key Feature | Reference |

|---|---|---|---|---|

| Acid Chloride (R-COCl) | Ketone (R-COR') | Tertiary Alcohol (R-CR'(OH)-R') | Ketone is highly reactive and prone to over-addition. | researchgate.net |

| Ester (R-COOR'') | Ketone (R-COR') | Tertiary Alcohol (R-CR'(OH)-R') | Over-addition is common, leading to mixtures. | researchgate.net |

| Weinreb Amide (R-CON(OMe)Me) | Stable Tetrahedral Intermediate | Ketone (R-COR') | Intermediate is stable until acidic workup, preventing over-addition. | semanticscholar.orgorientjchem.org |

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKMXQJDBATYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Structural Features in 6 Fluoro N Methoxy N Methylpyridine 3 Carboxamide

Influence of the Fluorine Atom on Molecular Properties and Interactions

The substitution of a hydrogen atom with fluorine at the 6-position of the pyridine (B92270) ring profoundly alters the molecule's characteristics. This single atomic change introduces a range of electronic and steric effects that have significant implications for its chemical and biological profile.

Electronic Effects and Electronegativity Modulation

Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a powerful electron-withdrawing inductive effect (-I). Positioned at C6, this effect significantly modulates the electron density of the entire aromatic system. The carbon-fluorine (C-F) bond is highly polarized, with a substantial partial positive charge on the carbon and a partial negative charge on the fluorine. This strong polarization lowers the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated analog. nih.gov This reduction in basicity can be critical for modulating interactions with biological targets and improving pharmacokinetic properties such as cell permeability and reducing off-target effects. researchgate.net

The electron-withdrawing nature of the fluorine atom also influences the reactivity of the pyridine ring and the attached carboxamide group. It can affect the susceptibility of the ring to nucleophilic or electrophilic attack and can modulate the electrophilicity of the carbonyl carbon in the amide group.

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius (Å) | 1.20 | 1.47 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| C-X Bond Energy (kcal/mol) | ~99 (C-H) | ~116 (C-F) |

| C-X Bond Length (Å) | ~1.09 (C-H) | ~1.35 (C-F) |

| This table provides a comparative overview of the key physicochemical properties of fluorine versus hydrogen, illustrating the unique characteristics fluorine imparts upon a molecule. |

Conformational Control and Stereoelectronic Effects

Beyond simple steric considerations, the fluorine atom at the 6-position can exert significant control over the molecule's conformation through stereoelectronic effects. nih.gov One of the most notable of these is the gauche effect, where the presence of an electronegative atom like fluorine can stabilize a gauche conformation (a 60° dihedral angle) over an anti conformation. wikipedia.orgnih.gov

In 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide, stereoelectronic interactions can occur between the C6-F bond and the C3-carboxamide substituent. These interactions, involving the alignment of bonding and anti-bonding orbitals, can restrict the rotation around the C3-C(O) bond, influencing the spatial orientation of the Weinreb amide group relative to the pyridine ring. rsc.orgrsc.org This conformational rigidity can be crucial for pre-organizing the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. nih.govd-nb.inforesearchgate.net The interplay between the fluorine lone pairs and the amide system can stabilize specific rotamers, which may present an optimal geometry for receptor interaction. nih.gov

Impact on Metabolic Stability and Biotransformation Pathways

A common strategy in drug design is to introduce fluorine to block metabolically labile positions. scispace.com Aromatic C-H bonds are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent metabolism. By replacing the hydrogen at the 6-position with a fluorine atom, this potential site of metabolic attack is effectively blocked due to the high strength of the C-F bond. worktribe.comresearchgate.net

This substitution can significantly enhance the metabolic stability of the compound, leading to a longer biological half-life and improved bioavailability. nih.govresearchgate.net The presence of fluorine can alter the primary routes of metabolism, potentially shunting biotransformation to other parts of the molecule or leading to the formation of different metabolites. nih.gov Studies on fluorinated pyridines have shown that the position of fluorine substitution is critical in preventing hydroxylation. worktribe.comresearchgate.net For instance, if the para-position of a phenylpyridine is a primary site of metabolism, placing a fluorine atom there effectively blocks this pathway. scispace.com

Bioisosteric Replacement Potential of Fluorine

Fluorine is often considered a bioisostere of hydrogen. It is only slightly larger (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), allowing it to replace hydrogen without introducing significant steric bulk. tandfonline.com This substitution, however, drastically alters the electronic properties of the molecule, as discussed previously. This makes fluorine a "mimic with a twist," capable of maintaining a similar size and shape while modulating properties like acidity, basicity, and dipole moment. acs.org

In the context of this compound, the fluorine atom can be viewed as a bioisosteric replacement for a hydrogen atom that enhances metabolic stability and modulates the electronic character of the pyridine ring. nih.govrsc.org This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic properties compared to the non-fluorinated parent compound. tandfonline.com

Role of the Pyridine Nucleus as a Privileged Scaffold

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs and natural products attests to its utility in establishing favorable interactions with biological targets. rsc.orgdovepress.comresearchgate.net

Contributions to Molecular Recognition and Binding Affinity

The pyridine nucleus in this compound provides a rigid framework that appropriately positions the key interacting groups—the fluorine atom and the Weinreb amide. The nitrogen atom within the pyridine ring is a key feature, acting as a hydrogen bond acceptor. nih.govnih.gov This allows the molecule to form crucial hydrogen bonds with amino acid residues (e.g., from serine, threonine, or lysine) in the active site of a protein, such as a kinase. researchgate.netrsc.orgmdpi.com

Furthermore, the aromatic nature of the pyridine ring allows it to participate in various non-covalent interactions that are critical for binding affinity:

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring can facilitate strong π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor binding pocket.

Cation-π Interactions: The pyridine ring can engage in cation-π interactions with positively charged residues such as lysine (B10760008) and arginine.

Hydrophobic Interactions: The carbon-hydrogen bonds on the pyridine ring contribute to hydrophobic interactions within the binding site.

The combination of its hydrogen-bonding capability and its ability to engage in multiple other non-covalent interactions makes the pyridine scaffold a versatile and effective anchor for molecular recognition. scispace.comnih.gov

| Interaction Type | Potential Partner in Biological Target | Role of Pyridine Nucleus |

| Hydrogen Bonding | Amide backbones, Ser, Thr, Asn, Gln residues | Pyridine Nitrogen acts as H-bond acceptor. |

| π-π Stacking | Phe, Tyr, Trp residues | Aromatic ring participates in stacking. |

| Cation-π Interaction | Lys, Arg residues | Aromatic π-system interacts with positive charge. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile residues | C-H bonds on the ring interact with nonpolar pockets. |

| This table summarizes the key molecular interactions that the pyridine scaffold can engage in to contribute to binding affinity and molecular recognition. |

Versatility as a Building Block in Complex Molecular Architectures

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural components suggest a high degree of versatility as a synthetic building block. The fluorinated pyridine core is a common motif in many biologically active compounds, and the Weinreb amide provides a reliable handle for introducing a wide range of substituents.

The 6-fluoropyridine moiety is of particular interest in medicinal chemistry. The fluorine atom can modulate the electronic properties and metabolic stability of the pyridine ring, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The pyridine nitrogen itself can act as a hydrogen bond acceptor, influencing molecular recognition and binding affinity.

The true synthetic utility of this compound lies in the predictable and controlled reactivity of the Weinreb amide. This functional group allows for the precise introduction of a carbonyl group, which can then be further elaborated into more complex structures. For instance, reaction with an appropriate organometallic reagent would yield a 6-fluoropyridin-3-yl ketone. This ketone can then serve as a key intermediate for a variety of subsequent transformations, including but not limited to:

Reductive amination to introduce amine functionalities.

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

Aldol condensations to build larger carbon skeletons.

Baeyer-Villiger oxidation to form esters.

This strategic positioning of a reactive yet controllable functional group on a biologically relevant scaffold makes this compound a potentially powerful tool for the synthesis of novel pharmaceuticals and other functional molecules.

Significance of the N-Methoxy-N-methylcarboxamide (Weinreb Amide) Group

The N-methoxy-N-methylcarboxamide, commonly known as the Weinreb amide, is a cornerstone of modern organic synthesis due to its unique reactivity and stability profile. guidechem.com Its presence in this compound is the primary driver of the compound's utility as a synthetic intermediate.

Chemical Reactivity and Utility in Further Derivatization (e.g., Ketone and Aldehyde Synthesis from Organometallics and Hydrides)

The paramount advantage of the Weinreb amide is its ability to react with a single equivalent of a strong nucleophile, such as an organometallic reagent (e.g., Grignard or organolithium reagents), to produce a ketone upon workup. This controlled reactivity stands in stark contrast to that of other carboxylic acid derivatives like esters or acid chlorides, which typically undergo a second nucleophilic addition to yield tertiary alcohols.

The reaction with organometallic reagents proceeds through a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup. This prevents the common problem of over-addition.

Similarly, Weinreb amides can be reduced to aldehydes using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The reaction also proceeds through a stable intermediate that prevents over-reduction to the corresponding alcohol, which is a common side reaction with other carbonyl compounds. guidechem.com

The versatility of the Weinreb amide in reacting with a wide array of nucleophiles allows for the synthesis of a diverse range of ketones and aldehydes, which are themselves pivotal functional groups in organic synthesis.

Stability and Controlled Reactivity Profiles

The stability of the Weinreb amide is a key feature that contributes to its widespread use. It is generally tolerant to a variety of reaction conditions that might affect other functional groups. This robustness allows for its incorporation into multi-step synthetic sequences without the need for extensive protecting group strategies.

The controlled reactivity is a direct consequence of the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. This intermediate is stabilized by chelation of the metal cation (from the organometallic or hydride reagent) by both the oxygen of the carbonyl group and the oxygen of the N-methoxy group. This chelation prevents the premature collapse of the intermediate and the subsequent second addition of the nucleophile.

This unique stability and controlled reactivity profile make the Weinreb amide a highly reliable and predictable functional group for acylation and related transformations in the synthesis of complex molecules.

Structure Activity Relationship Sar Studies of 6 Fluoro N Methoxy N Methylpyridine 3 Carboxamide Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of pyridine (B92270) derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The chemical properties of fused ring systems, in particular, offer numerous possibilities for modifying pharmacophoric groups at various positions, which can significantly impact their interactions with biological targets. mdpi.com

Research on pyridine-3-carboxamide (B1143946) analogues has demonstrated that the placement and characteristics of substituents on the aromatic rings are critical determinants of their biological efficacy. nih.gov For instance, in a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, the presence of a chloro group at the para position of the phenyl ring and a hydroxyl group at the ortho position of the pyridine ring resulted in a compound with exceptional activity against Ralstonia solanacearum. nih.gov This highlights the sensitivity of the biological response to specific substitution patterns.

Furthermore, the electronic effects of substituents on a phenyl ring attached to a thieno[2,3-b]pyridine-2-carboxamide (B1404352) core have been shown to alter the electron density of the ring system. This, in turn, influences the types of interactions the molecule can form with its biological target. For example, electron-withdrawing groups can favor interactions with electron-rich areas of a protein's binding site. mdpi.com

The following table summarizes the effects of various substituents on the biological activity of pyridine carboxamide analogues based on findings from related studies.

| Compound Series | Substituent | Position | Effect on Biological Activity | Reference |

| N-(4-phenylthiazol-2-yl) nicotinamides | Chloro | para (Phenyl ring) | Increased activity | nih.gov |

| N-(4-phenylthiazol-2-yl) nicotinamides | Hydroxyl | ortho (Pyridine ring) | Increased activity | nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Cyano (-CN) | 2 (Phenyl ring) | Alters electronic density, influencing binding | mdpi.com |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Methyl (-CH3) | 2 (Phenyl ring) | Modifies electronic and steric properties | mdpi.com |

Modulation of Amide Linkage and its Impact on Biological Profiles

The amide bond is a critical functional group in many biologically active molecules, and its modification can have a profound impact on the compound's biological profile. In the context of pyridine carboxamide analogues, the integrity and nature of the amide linkage are often essential for activity. semanticscholar.org

Studies on various carboxamide-containing compounds have revealed that even subtle changes to the amide group can lead to a complete loss of biological function. For example, in a series of 6-dialkylaminopyrimidine carboxamides, N-methylation of the amide nitrogen resulted in a complete loss of activity, underscoring the importance of the amide N-H for biological interactions. Similarly, reversing the amide functionality also led to an inactive compound.

The primary aromatic amide bond in certain pyridine carboxamides has been identified as crucial for their activity, particularly in prodrugs that require enzymatic hydrolysis for activation. Modifications such as creating a secondary aromatic amide, an aliphatic amide, or a urea (B33335) derivative have been shown to result in low or no biological activity. asm.org

The following table illustrates the impact of modulating the amide linkage on the biological activity of carboxamide-containing compounds.

| Parent Compound Series | Amide Linkage Modification | Resulting Compound Type | Impact on Biological Activity | Reference |

| 6-Dialkylaminopyrimidine carboxamides | N-methylation | Secondary amide | Complete loss of activity | |

| 6-Dialkylaminopyrimidine carboxamides | Reversal of amide | Retro-amide | Inactive compound | |

| Pyridine carboxamides | Replacement with secondary aromatic amide | Secondary aromatic amide | Low or no activity | asm.org |

| Pyridine carboxamides | Replacement with aliphatic amide | Aliphatic amide | Low or no activity | asm.org |

| Pyridine carboxamides | Replacement with urea linkage | Urea derivative | Low or no activity | asm.org |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis of 6-fluoro-N-methoxy-N-methylpyridine-3-carboxamide analogues is therefore essential for understanding their biological activity.

The presence of a fluorine atom on the pyridine ring can significantly influence the molecule's conformational preferences. In fluorinated piperidines, for example, a high preference for an axial orientation of the fluorine atom has been observed, which is influenced by hyperconjugative interactions. researchgate.net In the case of substituted pyridine carboxamides, a fluorine atom can participate in intramolecular interactions that stabilize a particular conformation. For instance, in N-(4-fluorophenyl)nicotinamide, the conformation is nearly planar, which facilitates π-stacking interactions in the crystal lattice. researchgate.net

The planarity of the pyridine and carboxamide groups can also be a key determinant of activity. The interplanar angle between the amide and pyridine groups can influence the formation of intermolecular hydrogen bonds, which are often crucial for target binding. researchgate.net Quantum chemical calculations have shown that for some pyridine carboxamides, a conformation where the oxygen atoms of the amide group and the nitrogen atom of the pyridine ring are in the same plane is energetically favorable due to stabilization by an intramolecular hydrogen bond. mdpi.com

The following table summarizes key conformational features and their potential correlation with the biological activity of pyridine carboxamide analogues.

| Compound/Analogue Feature | Conformational Preference | Stabilizing Interactions | Potential Impact on Activity | Reference |

| N-(4-fluorophenyl)nicotinamide | Nearly planar | π-stacking | Favorable for intermolecular interactions | researchgate.net |

| Fluorinated piperidines | Axial fluorine | Hyperconjugation | Influences overall 3D shape and receptor fit | researchgate.net |

| Pyridine carboxamides | Co-planar amide and pyridine nitrogen | Intramolecular hydrogen bond | Stabilizes an active conformation | mdpi.com |

Preclinical Investigations of Biological Activity and Therapeutic Potential General Academic Focus

Broad-Spectrum Biological Activities of Pyridine (B92270) Carboxamide Derivatives

The pyridine carboxamide scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials in preclinical studies. This structural motif is recognized for its ability to interact with various biological targets, leading to diverse pharmacological effects. The versatility of the pyridine ring, combined with the hydrogen-bonding capabilities of the carboxamide group, makes this class of compounds a fertile ground for drug discovery and development.

Anticancer Research Implications

Pyridine carboxamide derivatives have been the subject of extensive research in oncology, with numerous studies highlighting their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action.

One of the key areas of investigation involves the role of pyridine carboxamides as kinase inhibitors. For instance, a series of pyridine-2-carboxamide analogues have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation. nih.govacs.org In preclinical models, the inhibition of HPK1 by these compounds has been shown to enhance anti-tumor immune responses. nih.govacs.org One notable compound from this series demonstrated significant tumor growth inhibition in murine colorectal cancer models when used in combination with an anti-PD-1 antibody. nih.gov

Another important target for this class of compounds is the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), an important regulator of cell proliferation pathways. researchgate.net A novel series of substituted pyridine carboxamide derivatives has been discovered to act as potent allosteric inhibitors of SHP2, demonstrating significant antitumor efficacy in a xenograft mouse model of leukemia. researchgate.net

Furthermore, imidazo[1,2-a]pyridine (B132010) compounds, which share a core structural similarity, have shown cytotoxic effects against breast cancer cells, with some derivatives exhibiting IC50 values in the micromolar range. waocp.org The anticancer potential of pyridine derivatives has been evaluated against a range of human cancer cell lines, with some spiro-pyridine derivatives showing promising results with IC50 values lower than 10 μM against hepatocellular carcinoma (HepG-2) and colon adenocarcinoma (Caco-2) cell lines. nih.gov

Table 1: Selected Pyridine Carboxamide Derivatives and their Anticancer Activity

| Compound Class | Target | Cancer Cell Line | Activity (IC50) |

|---|---|---|---|

| Pyridine-2-carboxamide analogue | HPK1 | - | Potent Inhibition |

| Substituted pyridine carboxamide | SHP2 | MV-4-11 (Leukemia) | 3.5 nM |

| Imidazo[1,2-a]pyridine (IP-5) | - | HCC1937 (Breast) | 45 µM |

| Imidazo[1,2-a]pyridine (IP-6) | - | HCC1937 (Breast) | 47.7 µM |

| Spiro-pyridine derivative 7 | - | Caco-2 (Colon) | 7.83 ± 0.50 μM |

| Spiro-pyridine derivative 5 | - | HepG-2 (Liver) | 10.58 ± 0.80 μM |

Antimicrobial Research Considerations

The pyridine carboxamide scaffold has also been a source of promising candidates in the search for new antimicrobial agents. These derivatives have demonstrated activity against a broad spectrum of pathogens, including bacteria and fungi, often through novel mechanisms of action that can help to overcome existing drug resistance.

In the field of antifungal research, novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in the fungal respiratory chain, and its inhibition can effectively halt fungal growth. One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, has shown significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov

The antibacterial potential of this chemical class is equally significant. A notable example is the identification of a pyridine carboxamide derivative, MMV687254, which shows specific activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. asm.orgkcl.ac.uk This compound was found to be active against multidrug-resistant clinical strains of M. tuberculosis with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. asm.org Further studies have revealed that this compound acts as a prodrug and requires activation by a mycobacterial enzyme. kcl.ac.uk Other studies have reported on 6-oxo-pyridine-3-carboxamide derivatives with significant antibacterial and antifungal activities, with MIC values ranging from 1.95 to 7.81 μg/mL against various pathogens. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyridine Carboxamide Derivatives

| Compound | Organism | Activity Type | Activity (MIC) |

|---|---|---|---|

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Antifungal | - |

| MMV687254 | Mycobacterium tuberculosis | Antibacterial | 1.56–3.125 μM |

| 6-Oxo-pyridine-3-carboxamide derivative | Streptococcus pneumoniae | Antibacterial | 1.95 µg/mL |

| 6-Oxo-pyridine-3-carboxamide derivative | Bacillus subtilis | Antibacterial | 0.98 µg/mL |

| 6-Oxo-pyridine-3-carboxamide derivative | Aspergillus fumigatus | Antifungal | 1.95 µg/mL |

| Pyrazine carboxamide derivative | Mycobacterium tuberculosis H37Rv | Antibacterial | 54-72% inhibition |

Anti-inflammatory Research Perspectives

Derivatives of pyridine carboxamide have emerged as a promising class of compounds in the investigation of novel anti-inflammatory agents. Their potential to modulate key inflammatory pathways suggests a broad scope for future therapeutic applications in a range of inflammatory conditions.

Research has shown that certain pyridine derivatives can exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. nih.gov For example, some pyrimidine-pyridine hybrids have demonstrated potent COX-2 inhibition with IC50 values as low as 0.25 μM. nih.gov The anti-inflammatory properties of these compounds are also attributed to their ability to suppress the production of other inflammatory mediators, such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com

Preclinical studies using models of inflammation, such as carrageenan-induced paw edema in rats, have demonstrated the in vivo efficacy of some of these compounds. researchgate.net The ability of pyridine carboxamide derivatives to modulate these critical inflammatory pathways underscores their potential as a scaffold for the development of new anti-inflammatory drugs with potentially improved side-effect profiles compared to existing therapies.

Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives

| Compound Class | Target/Assay | Activity |

|---|---|---|

| Pyrimidine-pyridine hybrid | COX-2 Inhibition | IC50 = 0.25 μM |

| Pyridine carboxamide derivative | IL-1β, COX-2, iNOS mRNA expression | Downregulation |

| Pyridine derivative | Carrageenan-induced paw edema | Up to 59% reduction |

Exploration of General Molecular Targets and Interaction Mechanisms (e.g., Kinase Modulation, Receptor Agonism/Antagonism)

The diverse biological activities of pyridine carboxamide derivatives can be attributed to their ability to interact with a wide range of molecular targets. The specific nature of these interactions, whether it be through inhibition, activation, or allosteric modulation, is a key focus of ongoing research.

Kinase Modulation: A significant area of investigation for pyridine carboxamide derivatives is their role as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyridine carboxamides have been successfully designed to target the ATP-binding site of various kinases.

As previously mentioned, derivatives of this class have been developed as potent inhibitors of HPK1. nih.govacs.org The pyridine-2-carboxamide scaffold has been shown to be a key structural feature for achieving high inhibitory activity against this kinase. nih.govacs.org Additionally, pyridine carboxamides have been identified as inhibitors of c-Jun NH2-terminal kinases (JNKs), which are involved in inflammatory and neurological disorders. drugbank.com Research into quinoline-3-carboxamides, a related class of compounds, has highlighted their potential to inhibit DNA damage and response (DDR) kinases, such as ATM kinase, which are crucial for cancer cell survival. nih.gov

Receptor Agonism/Antagonism: Beyond kinase inhibition, pyridine carboxamide derivatives have also been explored for their ability to modulate the activity of various cell surface receptors. A notable example is the development of pyridine-3-carboxamide (B1143946) derivatives as agonists for the cannabinoid receptor type 2 (CB2). researchgate.net The CB2 receptor is primarily expressed in immune cells and is a promising target for the treatment of pain and inflammation without the psychoactive side effects associated with CB1 receptor activation. Certain N-aryl-2-pyridone-3-carboxamide derivatives have demonstrated CB2 receptor agonist activity with EC50 values in the nanomolar range. nih.gov The binding affinity of these compounds to the CB2 receptor has been characterized, with some derivatives showing high selectivity over the CB1 receptor. nih.govacs.org

Table 4: Molecular Targets and Interaction Mechanisms of Pyridine Carboxamide Derivatives

| Compound Class | Molecular Target | Interaction Mechanism | Potency |

|---|---|---|---|

| Pyridine-2-carboxamide | HPK1 | Inhibition | High |

| Pyridine carboxamide | JNKs | Inhibition | Potent and selective |

| Quinoline-3-carboxamide | ATM Kinase | Inhibition | - |

| Pyridine-3-carboxamide | CB2 Receptor | Agonism | Efficacious in vivo |

| N-aryl-2-pyridone-3-carboxamide | CB2 Receptor | Agonism | EC50 = 112 nM |

Scaffold Hopping Strategies in Drug Discovery Related to the Compound Class

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical structures with similar biological activity to a known active compound. This approach is particularly valuable for overcoming issues such as poor pharmacokinetic properties, toxicity, or patent limitations associated with an existing chemical series. The pyridine carboxamide scaffold has been both a starting point and a result of scaffold hopping campaigns in drug discovery.

The versatility of the pyridine ring allows for its use as a bioisosteric replacement for other aromatic systems, such as a phenyl ring. nih.gov This substitution can lead to improved metabolic stability by altering the sites of oxidative metabolism. nih.gov For example, replacing a phenyl group with a pyridine or pyrimidine (B1678525) ring has been shown to increase the metabolic stability of compounds. nih.gov

In the context of antitubercular drug discovery, a scaffold hopping approach was employed to develop novel 2-(quinolin-4-yloxy)acetamides from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold. acs.org This strategy led to the identification of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. acs.org Similarly, a scaffold hopping exercise was used to identify a novel 2,4-dimethylquinoline (B72138) carboxamide core as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, starting from a thieno[2,3-b]pyridine (B153569) core. researchgate.net This new scaffold demonstrated good central nervous system penetration without a problematic structural motif present in the original compound series. researchgate.net

Computational Chemistry and Molecular Modeling in the Study of 6 Fluoro N Methoxy N Methylpyridine 3 Carboxamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into a molecule's stability, reactivity, and spectroscopic characteristics.

For 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide, DFT studies would begin with the optimization of its molecular geometry to find the most stable, low-energy conformation. From this optimized structure, crucial electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity and polarizability. nih.gov

Furthermore, DFT enables the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic attack. This information is critical for predicting how the molecule might interact with biological macromolecules or other reagents.

Natural Bond Orbital (NBO) analysis can also be performed to study donor-acceptor interactions within the molecule, providing a deeper understanding of its intramolecular bonding and stability. chemrxiv.org The table below illustrates the types of data that would be generated from a typical DFT analysis of the compound.

| Property | Predicted Value (Hypothetical) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Electron-Rich Regions | Carbonyl Oxygen, Pyridine (B92270) N | Identified via MEP map; likely sites for hydrogen bonding or interaction with electrophiles. nih.gov |

| Electron-Poor Regions | Amide N-H, Pyridine C-H | Identified via MEP map; potential sites for interaction with nucleophiles. |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action of a compound.

In the study of this compound, molecular docking would be used to screen its binding affinity against a library of known protein targets, such as kinases, cyclooxygenases, or receptors involved in various diseases. mdpi.commdpi.com The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.govresearchgate.net

Beyond just the score, docking analysis provides a detailed view of the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Aromatic rings, such as the pyridine ring in the compound, can stack with aromatic residues in the protein (e.g., Phenylalanine, Tyrosine).

Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms.

The following table presents a hypothetical docking result of this compound with a protein kinase target.

| Parameter | Result (Hypothetical) | Interpretation |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target in cancer therapy. |

| Binding Energy (kcal/mol) | -8.2 | A low binding energy suggests a strong and stable interaction between the ligand and the protein's active site. nih.gov |

| Interacting Residues | Met793, Lys745, Cys797 | Specific amino acids within the EGFR binding pocket that form contacts with the ligand. |

| Key Interactions | - Hydrogen bond between carbonyl oxygen and Met793 backbone N-H- Pi-pi stacking between pyridine ring and Phe856- Hydrophobic interaction with Leu718 | The specific forces holding the ligand in place. The hydrogen bond to the "hinge region" (like Met793 in EGFR) is often critical for kinase inhibition. |

| Ligand Conformation | Extended conformation occupying the ATP-binding pocket | Describes the 3D shape and position of the ligand within the active site. |

Note: The data presented are for illustrative purposes to show a typical output from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and guide the design of more effective analogs. mdpi.com

To build a QSAR model for analogs of this compound, a set of similar molecules with varying substituents would first be synthesized and tested for a specific biological activity (e.g., IC₅₀ value for enzyme inhibition). For each molecule, a range of "molecular descriptors" would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Hydrophobic properties: (e.g., logP)

Electronic properties: (e.g., Hammett constants, atomic charges)

Steric properties: (e.g., molar refractivity, van der Waals volume)

Topological indices: (e.g., connectivity indices)

Statistical methods are then used to generate an equation that correlates these descriptors with the observed biological activity. A QSAR study on nicotinamide (B372718) derivatives, for instance, revealed that inhibitory activity was dependent on the hydrophobicity and shape of substituents. nih.gov

Below is a hypothetical QSAR data table for a series of analogs.

| Compound ID | R-group (at position X) | logP (Hydrophobicity) | σ (Electronic Effect) | MR (Steric Effect) | Experimental IC₅₀ (µM) |

| 1 | -H | 1.5 | 0.00 | 1.03 | 10.5 |

| 2 | -Cl | 2.1 | 0.23 | 6.03 | 5.2 |

| 3 | -CH₃ | 2.0 | -0.17 | 5.65 | 8.1 |

| 4 | -OCH₃ | 1.4 | -0.27 | 7.87 | 12.3 |

| 5 | -NO₂ | 1.3 | 0.78 | 7.36 | 2.4 |

This table is a simplified, hypothetical example. A typical QSAR study would involve more compounds and a larger number of descriptors.

The resulting QSAR equation might look like: log(1/IC₅₀) = c₀ + c₁(logP) + c₂(σ) + c₃(MR). Such a model would indicate, for example, that activity is positively correlated with the electron-withdrawing character (σ) and negatively correlated with steric bulk (MR), guiding future chemical modifications.

Conformation Analysis and Dynamics Simulations

While DFT provides a static, minimum-energy picture of a molecule, and docking gives a snapshot of its binding pose, molecules are in reality dynamic entities. Conformation analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and the stability of its interactions over time.

Conformation Analysis aims to identify all possible low-energy three-dimensional arrangements (conformers) of a molecule. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The relative energies of different conformers can be calculated using quantum mechanics or molecular mechanics, and this information is crucial for understanding which shape the molecule is likely to adopt in solution or in a protein's binding site. mdpi.com

Molecular Dynamics (MD) Simulations simulate the movement of atoms and molecules over a period of time, providing a "movie" of molecular motion. An MD simulation of the ligand-protein complex obtained from docking can be performed to assess its stability. By simulating the complex in a water environment at physiological temperature and pressure, researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. chemrxiv.orgresearchgate.net

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the stability of key interactions.

| Simulation Parameter | Observation (Hypothetical) | Significance |

| System | Ligand-EGFR complex in a water box | Simulates physiological conditions. |

| Simulation Time | 100 nanoseconds | A standard timeframe to assess the stability of a ligand-protein complex. |

| Ligand RMSD | Reaches a stable plateau at ~1.5 Å after 10 ns | Indicates that the ligand has found a stable binding pose within the active site and is not drifting out. |

| Protein RMSF | Low fluctuation in active site residues; higher fluctuation in loop regions | Shows that the binding pocket remains stable, while other parts of the protein exhibit normal flexibility. |

| Key H-Bond Occupancy (Met793) | 85% | The critical hydrogen bond identified in docking is maintained for 85% of the simulation time, confirming its importance and the stability of the interaction. |

Advanced Research Perspectives and Future Directions

Development of Novel Fluorination and Amidation Methodologies

The synthesis of 6-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide relies on efficient fluorination and amidation reactions. Future research in this area is geared towards the development of more sustainable, selective, and scalable methods.

Fluorination: The introduction of a fluorine atom onto the pyridine (B92270) ring is a critical step that can significantly influence the compound's physicochemical and biological properties. nih.gov While classical nucleophilic aromatic substitution (SNAr) reactions are common, emerging methodologies offer milder conditions and broader substrate scopes. Recent advancements in C-H fluorination, for instance, present a more direct and atom-economical approach. rsc.orgresearchgate.net The development of novel catalytic systems, potentially inspired by enzymatic processes like those of cytochrome P450, could enable late-stage fluorination, allowing for the diversification of pyridine carboxamide libraries at a later synthetic stage. rsc.org

Amidation: The formation of the N-methoxy-N-methylamide, or Weinreb amide, is another pivotal transformation. researchgate.net Traditional methods often involve the use of coupling reagents, which can generate stoichiometric byproducts. Modern approaches focus on direct amidation of esters or carboxylic acids with N,O-dimethylhydroxylamine. nih.gov The use of transition-metal-free methods for amide bond formation is a growing area of interest, offering a more environmentally benign alternative. researchgate.netrsc.org Furthermore, flow chemistry techniques could be employed to optimize reaction conditions, improve safety, and facilitate larger-scale production of this compound and its derivatives.

| Reaction Type | Traditional Methods | Novel Methodologies | Potential Advantages of Novel Methods |

|---|---|---|---|

| Fluorination | Nucleophilic Aromatic Substitution (SNAr) with fluoride (B91410) salts at high temperatures. | Catalytic C-H fluorination, Late-stage fluorination. rsc.orgresearchgate.net | Milder reaction conditions, improved regioselectivity, greater functional group tolerance. |

| Amidation | Use of coupling reagents (e.g., carbodiimides), conversion to acid chlorides. | Direct amidation of esters/carboxylic acids, transition-metal-free amidation. nih.govresearchgate.net | Reduced byproduct formation, improved atom economy, enhanced sustainability. |

Exploration of Undiscovered Biological Activities

The pyridine carboxamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govresearchgate.net The introduction of a fluorine atom and a Weinreb amide functional group in this compound opens up avenues for exploring a wide range of potential therapeutic applications.

The pyridine ring is a common feature in drugs with diverse activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.com For instance, certain pyridine carboxamide derivatives have shown promising antifungal activity by inhibiting succinate (B1194679) dehydrogenase. nih.gov Others have been investigated as antitubercular agents. asm.org The presence of the fluorine atom can further enhance biological activity by altering the compound's electronic properties, metabolic stability, and binding affinity to target proteins. nih.gov

Future research should involve broad-spectrum biological screening of this compound and a library of its derivatives against a wide array of biological targets. This could include assays for enzymatic inhibition (e.g., kinases, proteases), receptor binding, and antimicrobial and antiproliferative activity. The identification of a primary "hit" from such screening efforts would pave the way for more focused lead optimization studies.

| Therapeutic Area | Potential Mechanism of Action | Relevant Structural Features |

|---|---|---|

| Antifungal | Inhibition of succinate dehydrogenase. nih.gov | Pyridine carboxamide core. |

| Antitubercular | Prodrug activation by mycobacterial enzymes. asm.org | Pyridine carboxamide scaffold. |

| Anticancer | Inhibition of kinases (e.g., PI3Kα). mdpi.commdpi.com | Substituted carboxamide side chain. |

| Antiviral | Inhibition of viral replication enzymes. researchgate.net | Heterocyclic core. |

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel compounds with improved potency and selectivity. rsc.org For this compound, these techniques can be applied to guide the synthesis of new analogs with enhanced biological activity.

Structure-based drug design can be employed if the three-dimensional structure of a biological target is known. Molecular docking studies can predict the binding mode of this compound and its derivatives to the active site of a target protein, allowing for the identification of key interactions. researchgate.net This information can then be used to design modifications to the core structure that are predicted to improve binding affinity.

In the absence of a known target structure, ligand-based drug design methods can be utilized. Quantitative structure-activity relationship (QSAR) studies can be performed on a series of related compounds to identify the physicochemical properties that correlate with biological activity. These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Strategic Design for Enhanced Bioavailability and Metabolic Profile

The therapeutic potential of a drug candidate is not solely dependent on its intrinsic potency but also on its pharmacokinetic properties, including bioavailability and metabolic stability. The strategic design of derivatives of this compound can significantly improve these parameters.

Fluorination is a well-established strategy for improving the metabolic stability and membrane permeability of drug molecules, which can lead to enhanced oral bioavailability. nih.govacs.org The fluorine atom in the 6-position of the pyridine ring can block potential sites of metabolism and modulate the compound's lipophilicity. nih.govacs.org Further modifications to the molecule, such as the introduction of other functional groups or the alteration of the carboxamide side chain, can be explored to fine-tune its pharmacokinetic profile.

In vitro and in vivo pharmacokinetic studies will be crucial to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. These studies will provide valuable data to guide further medicinal chemistry efforts aimed at optimizing the drug-like properties of this promising scaffold.

| Pharmacokinetic Parameter | Design Strategy | Rationale |

|---|---|---|

| Bioavailability | Introduction of fluorine, modulation of lipophilicity. nih.govacs.org | Improved membrane permeability and metabolic stability. |

| Metabolic Stability | Blocking metabolic hotspots with fluorine or other stable groups. nih.govacs.org | Reduced clearance and prolonged half-life. |

| Solubility | Incorporation of polar functional groups. | Enhanced dissolution and absorption. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.